molecular formula C18H20N6O2S B2735372 N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide CAS No. 2320854-89-3

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide

Cat. No. B2735372
CAS RN: 2320854-89-3
M. Wt: 384.46
InChI Key: PGSQNHADGLBJPG-UHFFFAOYSA-N
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Description

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H20N6O2S and its molecular weight is 384.46. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

The triazolo[4,3-b]pyridazine scaffold has garnered attention in cancer research due to its potential as an anticancer agent. Studies have explored its cytotoxic effects on cancer cell lines, including breast cancer, lung cancer, and leukemia. Researchers investigate its mechanism of action, interactions with cellular targets, and potential for combination therapy .

Antimicrobial Activity

The compound exhibits promising antimicrobial properties. It has demonstrated efficacy against various pathogens, including bacteria, fungi, and viruses. Investigations focus on understanding its mode of action, resistance mechanisms, and potential applications in treating infectious diseases .

Analgesic and Anti-Inflammatory Effects

Triazolo[4,3-b]pyridazine derivatives may possess analgesic and anti-inflammatory properties. Researchers explore their impact on pain pathways, inflammation mediators, and potential use as novel pain-relieving agents .

Antioxidant Potential

The compound’s antioxidant activity is of interest in combating oxidative stress-related diseases. Studies aim to elucidate its free radical scavenging abilities, cellular protection mechanisms, and potential therapeutic applications .

Enzyme Inhibitors

a. Carbonic Anhydrase Inhibitors Researchers investigate whether this compound can inhibit carbonic anhydrase enzymes, which play essential roles in physiological processes. Such inhibitors may find applications in treating glaucoma, epilepsy, and other conditions . bCholinesterase Inhibitors : The compound’s interaction with cholinesterase enzymes is explored for potential use in Alzheimer’s disease and related cognitive disorders . c. Alkaline Phosphatase Inhibitors Alkaline phosphatase inhibitors have implications in bone health and other metabolic processes. Investigations aim to uncover the compound’s effects on these enzymes . d. Anti-Lipase Activity Lipase inhibitors are relevant in managing obesity and related metabolic disorders. Researchers study whether this compound can modulate lipase activity . e. Aromatase Inhibitors Aromatase inhibitors are crucial in breast cancer therapy. The compound’s potential as an aromatase inhibitor is explored .

Antitubercular Agents

Triazolo[4,3-b]pyridazine derivatives may exhibit antitubercular activity. Researchers assess their effects on Mycobacterium tuberculosis, aiming to develop novel drugs for tuberculosis treatment .

properties

IUPAC Name

N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2S/c1-22(27(25,26)15-5-3-2-4-6-15)14-11-23(12-14)17-10-9-16-19-20-18(13-7-8-13)24(16)21-17/h2-6,9-10,13-14H,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSQNHADGLBJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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